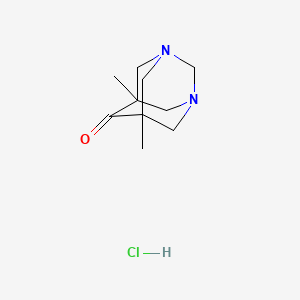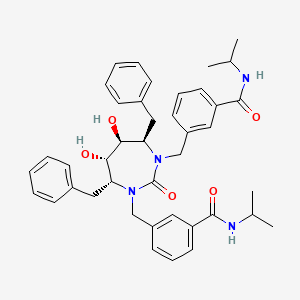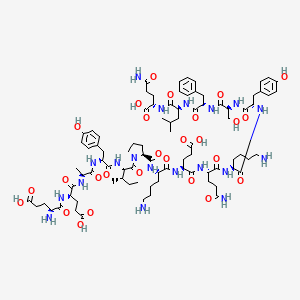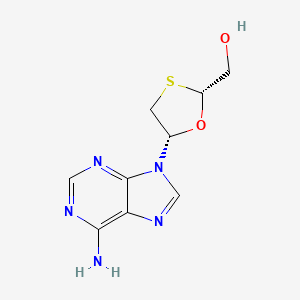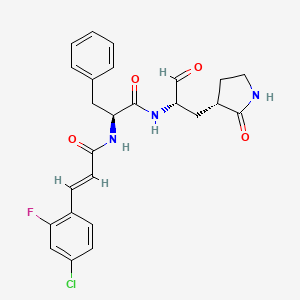
3Clpro-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3CLpro-1 is an antiviral drug related to rupintrivir, acting as a 3C-like protease inhibitor. It was originally developed for the treatment of human enterovirus 71. This compound is one of the most potent inhibitors of the viral enzyme 3C-like protease, with an in vitro IC50 of 200 nM . It also shows activity against coronavirus diseases such as SARS and MERS and is under investigation as a potential treatment agent for COVID-19 .
Vorbereitungsmethoden
The preparation of 3CLpro-1 involves several synthetic steps:
Substitution Reaction: The compound 1 undergoes a substitution reaction with ethyl trifluoroacetate in the presence of an organic solvent and alkali to form compound 2.
Hydrolysis Reaction: Compound 3 is hydrolyzed under the action of an organic solvent and alkali to obtain compound 4.
Condensation Reactions: Compound 4 and compound 2 are condensed under the conditions of an organic solvent and a condensing agent to form compound 5. Compound 5 is then further condensed with compound 6 under similar conditions to obtain compound 7.
Dehydration Reaction: Finally, compound 7 undergoes a dehydration reaction in the presence of an organic solvent, alkali, and a dehydrating agent to yield the this compound inhibitor.
Analyse Chemischer Reaktionen
3CLpro-1 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, usually water. .
Wissenschaftliche Forschungsanwendungen
3CLpro-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of 3C-like proteases.
Biology: It helps in understanding the role of 3C-like proteases in viral replication and pathogenesis.
Medicine: It is being investigated as a potential therapeutic agent for treating viral infections, including COVID-19.
Industry: It is used in the development of antiviral drugs and in the study of drug resistance mechanisms
Wirkmechanismus
3CLpro-1 exerts its effects by inhibiting the 3C-like protease, a key enzyme in the replication of coronaviruses. The enzyme cleaves the viral polyprotein at eleven conserved sites, which is essential for the production of functional viral proteins. The inhibition of this protease prevents the virus from replicating and spreading .
Vergleich Mit ähnlichen Verbindungen
3CLpro-1 is compared with other similar compounds such as:
Rupintrivir: Another 3C-like protease inhibitor with similar antiviral properties.
Nirmatrelvir: A covalent inhibitor of 3C-like protease, used in combination with ritonavir for treating COVID-19.
Ensitrelvir: A non-covalent inhibitor of 3C-like protease, approved in Japan for treating COVID-19
This compound stands out due to its high potency and broad-spectrum activity against various coronaviruses, making it a promising candidate for further development and clinical use .
Eigenschaften
CAS-Nummer |
2409054-43-7 |
|---|---|
Molekularformel |
C25H25ClFN3O4 |
Molekulargewicht |
485.9 g/mol |
IUPAC-Name |
(2S)-2-[[(E)-3-(4-chloro-2-fluorophenyl)prop-2-enoyl]amino]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H25ClFN3O4/c26-19-8-6-17(21(27)14-19)7-9-23(32)30-22(12-16-4-2-1-3-5-16)25(34)29-20(15-31)13-18-10-11-28-24(18)33/h1-9,14-15,18,20,22H,10-13H2,(H,28,33)(H,29,34)(H,30,32)/b9-7+/t18-,20-,22-/m0/s1 |
InChI-Schlüssel |
HXAHMXYAYHWWRI-ZCTWNQIISA-N |
Isomerische SMILES |
C1CNC(=O)[C@@H]1C[C@@H](C=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)F |
Kanonische SMILES |
C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=C(C=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


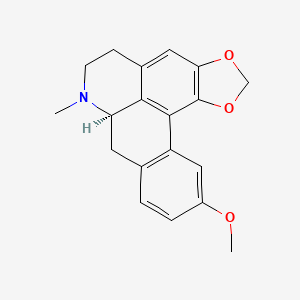
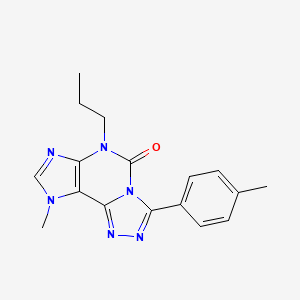
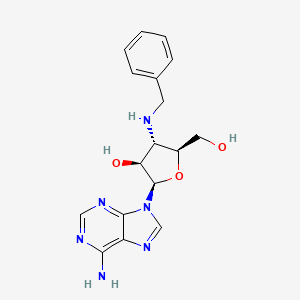
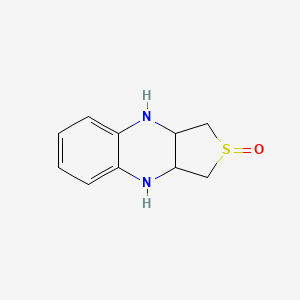
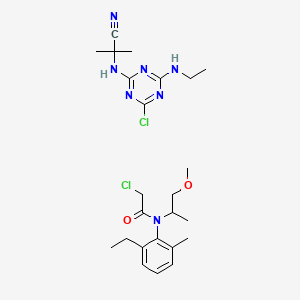
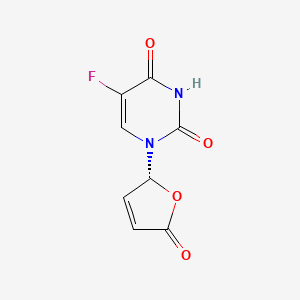
![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
![(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12783645.png)
